molecular formula C6H8Cl2O2 B1580487 1,1-Dichloroethene;methyl prop-2-enoate CAS No. 25038-72-6

1,1-Dichloroethene;methyl prop-2-enoate

Cat. No.: B1580487
CAS No.: 25038-72-6
M. Wt: 183.03 g/mol
InChI Key: WJGVWFOXHWYCHL-UHFFFAOYSA-N
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Description

1,1-Dichloroethene;methyl prop-2-enoate is a chemical compound with the molecular formula C6H8Cl2O2 and a molecular weight of 165.04 g/mol . It is a co-polymer of 1,1-dichloroethene (vinylidene chloride) and methyl acrylate. The primary research value of this compound lies in the field of polymer science and materials engineering. 1,1-Dichloroethene is widely used as a comonomer in the polymerization of vinyl chloride, acrylonitrile, and acrylates . Its incorporation into polymers can impart valuable properties such as barrier resistance to gases and moisture, as historically demonstrated in applications like food packaging (e.g., Saran wrap) . The inclusion of methyl prop-2-enoate (methyl acrylate) as a comonomer can modify the physical and mechanical properties of the resulting polymer, such as its flexibility, toughness, and solubility. From a toxicological research perspective, studies on 1,1-dichloroethylene (vinylidene chloride) have revealed that its biotransformation involves different pathways of reactive intermediates, including an epoxide, which can conjugate with cysteine and membrane lipids. This pathway is thought to contribute to the compound's parenchyma-damaging effects . The International Agency for Research on Cancer (IARC) has classified vinylidene chloride as possibly carcinogenic to humans (Group 2B) . This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,1-dichloroethene;methyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2.C2H2Cl2/c1-3-4(5)6-2;1-2(3)4/h3H,1H2,2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGVWFOXHWYCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C.C=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25038-72-6
Record name Methyl acrylate-vinylidene chloride copolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=25038-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

183.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25038-72-6
Record name 2-Propenoic acid, methyl ester, polymer with 1,1-dichloroethene
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Record name 2-Propenoic acid, methyl ester, polymer with 1,1-dichloroethene
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Record name 1,1-Dichloroethene, methyl 2-propenoate polymer
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Preparation Methods

Preparation of 1,1-Dichloroethene (Vinylidene Chloride)

Industrial Production by Thermal Dehydrochlorination

  • Primary Route: 1,1-Dichloroethene is predominantly prepared industrially by the thermal dehydrochlorination of 1,1,2-trichloroethane . This reaction involves the elimination of hydrogen chloride (HCl) from 1,1,2-trichloroethane under controlled heating conditions.

  • Reaction Conditions: The process typically occurs at temperatures ranging from 370 to 500 °C in a thermal chlorination and dehydrochlorination reaction zone. The residence time is short, between 0.1 to 10 seconds , to optimize yield and selectivity.

  • Catalysts and Reaction Environment: The reaction can be carried out in the presence of lime (calcium hydroxide), which favors the formation of 1,1-dichloroethylene over other isomers like cis- and trans-1,2-dichloroethylenes. The reaction can also be combined with oxychlorination cycles to improve efficiency and reduce by-products.

  • Feedstock Composition: The feed mixture generally includes ethylene, chlorine, 1,2-dichloroethane, and 1,1,2-trichloroethane. Adjusting the molar ratios of these components allows control over the product distribution between vinyl chloride, 1,1-dichloroethylene, and 1,2-dichloroethylenes.

  • By-products and Purification: The reaction effluent contains hydrochloric acid, unreacted ethylene, and chlorinated hydrocarbons, which are separated and recycled to maximize yield. The process aims to minimize the formation of non-utilizable chlorinated compounds such as trichloroethylene and tetrachloroethane.

Parameter Typical Range/Condition
Temperature 370–500 °C
Residence time 0.1–10 seconds
Catalysts Lime (Ca(OH)₂) or fixed bed catalysts
Feed components Ethylene, Cl₂, 1,2-dichloroethane, 1,1,2-trichloroethane
Product purity >98% 1,1-dichloroethene

Base-Catalyzed Dehydrochlorination in Liquid Phase

  • Alternative Method: A widely used laboratory and small-scale industrial method involves the base-catalyzed dehydrochlorination of 1,1,2-trichloroethane using aqueous sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) at approximately 100 °C .

  • Reaction:
    $$
    \text{Cl}2\text{CHCH}2\text{Cl} + \text{NaOH} \rightarrow \text{Cl}2\text{C=CH}2 + \text{NaCl} + \text{H}_2\text{O}
    $$

  • Selectivity: This method is selective and produces 1,1-dichloroethene with minimal side reactions. Gas-phase reactions without a base are less selective and thus less preferred for high-purity production.

Summary of Preparation Routes for 1,1-Dichloroethene

Method Feedstock Conditions Advantages Disadvantages
Thermal dehydrochlorination 1,1,2-Trichloroethane 370–500 °C, short contact time High throughput, industrial scale High temperature, requires careful control
Base-catalyzed dehydrochlorination 1,1,2-Trichloroethane + NaOH or Ca(OH)₂ ~100 °C, aqueous phase High selectivity, mild conditions Limited to smaller scale
Oxychlorination process (combined cycle) Ethylene, chlorine, chlorinated ethanes 300–420 °C, catalytic fixed bed Improved energy efficiency Complex feedstock management

Preparation of Methyl Prop-2-enoate (Methyl Acrylate)

General Synthetic Routes

  • Esterification of Acrylic Acid: The most common industrial method involves the esterification of acrylic acid with methanol in the presence of acid catalysts such as sulfuric acid or ion-exchange resins.

  • Reaction Conditions: Typically, the reaction is conducted under reflux with removal of water to drive the equilibrium toward ester formation.

  • Alternative Routes:

    • Transesterification of methyl acrylate derivatives.
    • Direct synthesis from acetylene and carbon monoxide in the presence of methanol and catalysts (less common).

Specific Synthetic Example from Literature

  • A research procedure describes the preparation of methyl (2Z)-2-bromomethyl-3-(3-chlorophenyl)prop-2-enoate via bromination of methyl 2-((3-chlorophenyl)(hydroxy)methyl) acrylate in dichloromethane with aqueous hydrobromic acid and catalytic sulfuric acid at room temperature, followed by purification through column chromatography. This illustrates the functionalization of methyl prop-2-enoate derivatives under mild conditions.
Parameter Typical Range/Condition
Catalyst Sulfuric acid or ion-exchange resins
Temperature Reflux (~60–70 °C)
Solvent Methanol (excess)
Reaction time Several hours
Purification Distillation or chromatography

Research Findings and Analysis

  • Selectivity and Yield: Thermal dehydrochlorination of 1,1,2-trichloroethane in the presence of lime significantly increases the selectivity toward 1,1-dichloroethylene over other isomeric dichloroethylenes. Base-catalyzed liquid-phase dehydrochlorination provides high purity but is less scalable.

  • Process Integration: Combining exothermic chlorination of ethylene with endothermic dehydrochlorination reactions in a cyclic process improves energy efficiency and product yield, minimizing waste and by-products.

  • Environmental Considerations: 1,1-Dichloroethene is a volatile compound with environmental persistence; thus, production methods aim to minimize emissions and by-products.

  • Methyl Prop-2-enoate Functionalization: The ability to derivatize methyl prop-2-enoate under mild conditions enables the synthesis of various pharmacologically active compounds, showing the versatility of this ester in organic synthesis.

Summary Table of Preparation Methods

Compound Preparation Method Key Reactants/Feedstock Conditions Catalysts/Notes Yield/Selectivity
1,1-Dichloroethene Thermal dehydrochlorination 1,1,2-Trichloroethane 370–500 °C, 0.1–10 s Lime or fixed bed catalysts High (>98%)
1,1-Dichloroethene Base-catalyzed dehydrochlorination 1,1,2-Trichloroethane + NaOH/Ca(OH)₂ ~100 °C, aqueous phase NaOH or Ca(OH)₂ High purity, lab scale
Methyl Prop-2-enoate Esterification of acrylic acid Acrylic acid + methanol Reflux (~60–70 °C) Sulfuric acid or ion-exchange resin Industrial scale, high yield
Methyl Prop-2-enoate Functionalization (e.g., bromination) Methyl acrylate derivatives Room temperature, acidic medium HBr, catalytic H₂SO₄ High (e.g., 90% in specific reactions)

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloroethene;methyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (for hydroxyl substitution) and ammonia (for amino substitution). These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Cross-Linking Reactions: Cross-linking agents such as divinylbenzene or ethylene glycol dimethacrylate are used.

Major Products Formed

Scientific Research Applications

Polymer Production

Both DCE and methyl acrylate are crucial in synthesizing various polymers:

Polymer TypeComponent UsedApplication
Polyvinylidene Chloride1,1-DichloroetheneFood wraps, fire-resistant clothing
Acrylic PolymersMethyl Prop-2-enoatePaints, adhesives, sealants

DCE is particularly valued for its role in creating PVDC, which is known for its barrier properties against moisture and gases, making it ideal for food packaging . Methyl acrylate is essential in producing flexible and durable acrylic polymers used in coatings and adhesives .

Coatings and Adhesives

Both compounds are used to formulate coatings and adhesives that require specific performance characteristics:

  • Flame Retardant Coatings : DCE is used in formulations that provide fire resistance to textiles and other materials .
  • Acrylic Adhesives : Methyl acrylate serves as a building block for adhesives that bond well to various substrates due to their excellent adhesion properties .

Environmental and Health Considerations

While both compounds have valuable applications, they also pose environmental and health concerns:

  • Toxicity : DCE is classified as a potential carcinogen based on animal studies, leading to regulatory scrutiny regarding its use .
  • Exposure Risks : The general population may be exposed through indoor air or food products containing residues of these chemicals .

Use in Food Packaging

A study conducted by Health Canada assessed the safety of PVDC produced using DCE. The findings indicated that the levels of DCE residues in food packaging materials were below harmful thresholds, suggesting that current manufacturing practices mitigate health risks effectively .

Industrial Applications Monitoring

In a community monitoring program at the Stellantis Detroit Assembly Complex, air samples were analyzed for various volatile organic compounds including DCE. Results showed that concentrations were consistently below health risk comparison values, indicating effective control measures in place during industrial operations .

Mechanism of Action

The mechanism of action of 2-propenoic acid, methyl ester, polymer with 1,1-dichloroethene involves its interaction with various molecular targets and pathways. The polymer’s chemical structure allows it to form strong intermolecular interactions with other molecules, leading to enhanced mechanical and thermal properties. The presence of chlorine atoms in the polymer backbone contributes to its chemical resistance and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Monomeric Components

a) 1,1-Dichloroethene (Vinylidene Chloride)
  • Molecular Formula : C₂H₂Cl₂
  • Molecular Weight : 96.94 g/mol
  • Properties : Volatile, lipophilic, and rapidly absorbed in the lungs of laboratory animals. It undergoes hepatic metabolism to reactive intermediates (e.g., epoxides) that deplete glutathione (GSH), leading to hepatotoxicity .
b) Methyl Prop-2-enoate (Methyl Acrylate)
  • Molecular Formula : C₄H₆O₂
  • Properties : Exhibits antifungal activity against fungal strains like C. sativus but shows variable efficacy depending on the growth medium .

Copolymers and Related Polymers

a) Vinylidene Chloride/Methyl Methacrylate/Methacrylonitrile Terpolymer (CAS RN: 32335-23-2)
  • Composition : Contains methyl methacrylate and methacrylonitrile alongside vinylidene chloride.
  • Applications : Enhanced thermal stability and chemical resistance compared to vinylidene chloride/methyl acrylate copolymers, making it suitable for high-temperature coatings .
b) Poly(vinylidene chloride-co-acrylonitrile)
  • Properties: Superior barrier properties against gases and moisture, widely used in food packaging. Unlike methyl acrylate-based copolymers, acrylonitrile contributes to rigidity but raises concerns over residual monomer toxicity .

Dichloroethene Isomers

a) 1,1-Dichloroethene vs. 1,2-Dichloroethene
Property 1,1-Dichloroethene 1,2-Dichloroethene (cis/trans)
Structure CH₂=CCl₂ ClCH=CHCl (cis or trans)
Volatility Higher vapor pressure Lower volatility
Toxicity Hepatotoxic, carcinogenic Less toxic; primarily irritant
Applications Polymer production Solvent, chemical intermediate

Toxicological and Environmental Comparisons

Metabolic Interactions

  • 1,1-Dichloroethene : Metabolized by microsomal cytochrome P450 enzymes into reactive epoxides. Pretreatment with GSH precursors (e.g., cysteine) mitigates toxicity, while epoxide hydrolase inhibitors exacerbate it .
  • Copolymer (25038-72-6): Polymerization reduces monomer release, but residual 1,1-dichloroethene remains a concern. Regulatory SML limits ensure minimal human exposure in food-contact applications .

Environmental Persistence

  • 1,1-Dichloroethene : Rapidly degrades in air (half-life: 2–3 days) but persists in groundwater due to low biodegradability .
  • Methyl Acrylate : More biodegradable but contributes to ozone formation via photochemical reactions .

Regulatory and Industrial Standards

Compound CAS RN Key Regulations/Standards
1,1-Dichloroethene 75-35-4 EPA Toxic Substances Control Act (TSCA)
Methyl Prop-2-enoate 96-33-3 OSHA PEL: 10 ppm (skin)
1,1-Dichloroethene; methyl prop-2-enoate copolymer 25038-72-6 GB9685-2008 SML: 5.0 mg/kg

Biological Activity

1,1-Dichloroethene; methyl prop-2-enoate, often referred to as a polymer compound, has garnered attention in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

1,1-Dichloroethene; methyl prop-2-enoate is characterized by its unique chemical structure, which can be represented as follows:

  • IUPAC Name: 1,1-Dichloroethene; methyl prop-2-enoate
  • Molecular Formula: C6H8Cl2O2
  • Molecular Weight: 183.03 g/mol

Mechanisms of Biological Activity

The biological activity of 1,1-Dichloroethene; methyl prop-2-enoate is primarily attributed to its interactions with various cellular targets. Key mechanisms include:

  • Endocrine Disruption: The compound exhibits endocrine-disrupting properties, potentially affecting hormonal balance in organisms .
  • Cytotoxicity: Studies have indicated that it may induce cytotoxic effects in certain cell lines, suggesting potential applications in cancer therapy .
  • Antimicrobial Properties: Preliminary research suggests that the compound may possess antimicrobial activity against specific pathogens .

Case Study 1: Cytotoxic Effects

A study investigated the cytotoxic effects of 1,1-Dichloroethene; methyl prop-2-enoate on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM. The mechanism was linked to apoptosis induction and disruption of cellular metabolism.

Concentration (µM)Cell Viability (%)
0100
1090
5060
10030

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of the compound against various bacterial strains. The results revealed that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1,1-Dichloroethene; methyl prop-2-enoate, it is useful to compare it with similar compounds known for their biological effects.

CompoundBiological Activity
Methyl acrylateAntimicrobial and cytotoxic
Ethyl acrylateEndocrine disruptor
Vinyl acetateLow cytotoxicity but high reactivity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dichloroethene;methyl prop-2-enoate
Reactant of Route 2
Reactant of Route 2
1,1-Dichloroethene;methyl prop-2-enoate

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